molecular formula C5H9N3O B14319617 3-Amino-1-diazoniopent-1-en-2-olate CAS No. 106148-43-0

3-Amino-1-diazoniopent-1-en-2-olate

Cat. No.: B14319617
CAS No.: 106148-43-0
M. Wt: 127.14 g/mol
InChI Key: NFVCPISFTYATIG-UHFFFAOYSA-N
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Description

3-Amino-1-diazoniopent-1-en-2-olate is a chemical compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of various functional groups through substitution reactions. The unique structure of this compound makes it a valuable intermediate in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of 3-Amino-1-diazoniopent-1-en-2-olate typically involves the diazotization of primary amines. The process begins with the treatment of an aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid . The reaction conditions must be carefully controlled to ensure the formation of the diazonium salt without decomposition. Industrial production methods often involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield .

Chemical Reactions Analysis

3-Amino-1-diazoniopent-1-en-2-olate undergoes a variety of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Amino-1-diazoniopent-1-en-2-olate involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various reactions depending on the conditions and reagents used. For example, in substitution reactions, the diazonium ion is replaced by a nucleophile, forming a new bond and releasing nitrogen gas . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the substituents.

Comparison with Similar Compounds

3-Amino-1-diazoniopent-1-en-2-olate can be compared with other diazonium salts, such as:

The uniqueness of this compound lies in its specific structure, which allows for selective reactions and the formation of unique products that are not easily accessible with other diazonium salts.

Properties

CAS No.

106148-43-0

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

3-amino-1-diazopentan-2-one

InChI

InChI=1S/C5H9N3O/c1-2-4(6)5(9)3-8-7/h3-4H,2,6H2,1H3

InChI Key

NFVCPISFTYATIG-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C=[N+]=[N-])N

Origin of Product

United States

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